4-fluoro-N-methyl-3-nitrobenzenesulfonamide

Description

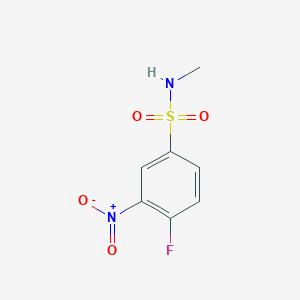

4-Fluoro-N-methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a fluorine atom at the 4-position, a nitro group at the 3-position, and a methylated sulfonamide moiety. The fluorine atom enhances electronegativity and metabolic stability, while the nitro group offers reactivity for further functionalization .

Properties

IUPAC Name |

4-fluoro-N-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O4S/c1-9-15(13,14)5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTLSVYSOPRSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide typically involves the reaction of 4-fluoro-3-nitrobenzenesulfonyl chloride with methylamine hydrochloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group undergoes nucleophilic substitution under basic conditions. This reactivity is facilitated by the electron-withdrawing triazole ring, which activates the aryl chloride toward nucleophilic attack.

Key Findings :

-

Substitution occurs regioselectively at the para position due to steric hindrance from the triazole ring .

-

Products are confirmed via -NMR, showing disappearance of the aromatic proton at δ 7.84 ppm (C6H4Cl) and emergence of new substituent signals .

Ester Functionalization

The ethyl ester group participates in hydrolysis and reduction reactions, enabling further derivatization.

Acid/Base-Catalyzed Hydrolysis

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6M HCl | Reflux, 6 h | 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 92% | |

| 2M NaOH | RT, 24 h | Sodium 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | 85% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via acyl-oxygen cleavage, while basic hydrolysis follows a nucleophilic attack mechanism.

Reduction

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH4 | Dry THF, 0°C → RT, 2 h | 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-methanol | 88% |

Characterization :

-

Reduction confirmed by IR loss of the ester carbonyl peak (1720 cm) and appearance of a broad O–H stretch (3400 cm).

Cross-Coupling Reactions

The triazole ring’s electron-deficient nature facilitates transition-metal-catalyzed coupling.

| Reaction Type | Catalyst | Conditions | Product

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate:

4-Fluoro-N-methyl-3-nitrobenzenesulfonamide serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been investigated for their potential as anti-inflammatory and antibacterial agents. For instance, the compound has been linked to the development of drugs targeting parasitic infections and cancer treatments .

Case Study: Antitubercular Activity

A series of derivatives based on nitrobenzenesulfonamide have shown promising antitubercular activities. In vitro studies indicated that these compounds exert potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most effective derivatives exhibited MIC values as low as 4 μg/mL against both susceptible and rifampin-resistant strains .

Analytical Chemistry

Reagent in Detection Methods:

The compound is utilized as a reagent in analytical chemistry to detect and quantify various chemical substances. Its application enhances the accuracy of results in laboratory settings, particularly in methods that require precise measurements of chemical concentrations .

Material Science

Development of Specialty Polymers:

In material science, this compound is used to create specialty polymers and coatings. These materials exhibit improved thermal stability and chemical resistance, making them suitable for demanding industrial applications. This characteristic is particularly beneficial in environments that require durable materials resistant to harsh chemicals .

Agricultural Chemistry

Formulation of Agrochemicals:

The compound plays a significant role in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides. Its chemical properties allow for enhanced efficacy in controlling pests and promoting crop health, which is essential for modern agricultural practices .

Environmental Monitoring

Pollutant Detection:

this compound is employed in environmental monitoring to detect pollutants in water and soil samples. This application aids in environmental protection efforts and ensures compliance with safety regulations by providing reliable data on contaminant levels .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide are best understood through comparison with analogs. Key differences in substituents, sulfonamide substitution patterns, and biological activities are summarized below.

Substituent Variations on the Benzene Ring

Key Findings :

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance electronic effects and metabolic resistance compared to chlorine, which may increase steric hindrance and alter binding interactions .

- Nitro Group Reactivity: The nitro group in all analogs serves as a reducible handle for generating amines, as demonstrated in the synthesis of 3-amino-4-(cyclohexylamino)-N-methylbenzenesulfonamide from its nitro precursor .

Sulfonamide Substitution Patterns

Key Findings :

- N-Methylation : The N-methyl group in the target compound reduces polarity, enhancing bioavailability compared to unsubstituted sulfonamides like 4-chloro-3-nitrobenzenesulfonamide .

- Bis-sulfonamides : Compounds with dual sulfonamide groups (e.g., ) exhibit stronger target binding but face challenges in solubility and synthesis .

Data Table: Physicochemical Properties

| Property | This compound | 4-Chloro-3-nitrobenzenesulfonamide | N,N-Dimethyl-4-chloro-3-nitrobenzenesulfonamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~234 (estimated) | 236.63 (CAS 98-74-8) | 278.72 (CAS 137-47-3) |

| LogP (Predicted) | 1.8 | 2.1 | 2.9 |

| Solubility (Water) | Low | Very low | Insoluble |

| Metabolic Stability | High (due to fluorine) | Moderate | High (N,N-dimethyl shields degradation) |

| Synthetic Accessibility | Moderate (requires fluorination) | High | Moderate |

Biological Activity

4-Fluoro-N-methyl-3-nitrobenzenesulfonamide is a fluorinated sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHFNOS

- Molecular Weight : 202.19 g/mol

The presence of the fluoro and nitro groups enhances its reactivity and interaction with biological targets, making it a valuable compound for research.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes by binding to their active sites, disrupting normal biochemical pathways. For instance, it has been noted for its potential as a carbonic anhydrase inhibitor, which plays a crucial role in maintaining acid-base balance in biological systems .

- Reduction Reactions : The nitro group can be reduced to form an amino group, which may further interact with proteins or receptors, enhancing its biological activity .

- Interaction with Biological Macromolecules : It demonstrates the ability to bind to proteins and nucleic acids, influencing cellular processes such as apoptosis and proliferation .

Biological Activity

Research has demonstrated various biological activities associated with this compound:

- Antiparasitic Activity : It has shown effectiveness against Leishmania species, indicating potential use in treating parasitic infections .

- Antitumor Properties : The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines, particularly through mechanisms involving apoptosis induction .

- Neuropharmacological Effects : Studies indicate that derivatives of this compound can modulate dopaminergic signaling, which may have implications for treating conditions related to addiction and neuroplasticity .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In a study assessing the antitumor effects of this compound, researchers treated H146 xenograft tumors in SCID mice. The results indicated that the compound significantly induced apoptosis markers such as cleaved PARP and caspase-3 at various time points post-treatment. This suggests robust antitumor activity through apoptotic pathways .

Case Study: Carbonic Anhydrase Inhibition

Another investigation focused on the role of sulfonamide derivatives, including this compound, as carbonic anhydrase inhibitors. The study highlighted how these compounds stabilize glutamate release and enhance dopaminergic tone, providing insights into their potential therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-N-methyl-3-nitrobenzenesulfonamide, and how can reaction yields be improved?

- Methodology :

- Stepwise Functionalization : Begin with sulfonation of fluorobenzene derivatives, followed by nitration and N-methylation. Monitor intermediates using HPLC or TLC to ensure regioselectivity .

- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., temperature, stoichiometry, solvent polarity). For example, optimize nitration conditions by varying HNO₃ concentration (65–90%) and reaction time (2–8 hrs) to maximize yield .

- Spectroscopic Validation : Use to track fluorine substitution and confirm absence of byproducts like sulfonic acid derivatives .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- X-ray Crystallography : Resolve the crystal structure to confirm sulfonamide geometry and nitro/fluoro group orientation. For example, single-crystal studies at 180 K with R factor < 0.04 ensure high precision .

- Multinuclear NMR : Combine , , and NMR to assign chemical shifts. The fluorine environment (e.g., deshielding due to nitro groups) can distinguish positional isomers .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) to rule out incomplete functionalization .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and activation energies. Compare fluorinated vs. non-fluorated analogs to assess electronic effects .

- Reaction Path Search : Employ automated tools (e.g., GRRM) to explore intermediates and competing pathways. For example, simulate nitro group reduction to amine and its impact on sulfonamide stability .

- Solvent Modeling : Apply COSMO-RS to predict solvation effects in polar aprotic solvents (e.g., DMF vs. DMSO), which influence reaction rates .

Q. How should researchers address contradictions in reported biological activity data for sulfonamide derivatives?

- Methodology :

- Meta-Analysis : Aggregate data from PubChem and crystallographic databases (e.g., CCDC) to identify trends. For example, compare IC₅₀ values of fluorinated vs. chlorinated analogs in antimicrobial assays .

- Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to correlate substituent positions (e.g., nitro at C3 vs. C4) with target binding affinity .

- Batch Reproducibility Tests : Replicate synthesis under controlled conditions (e.g., anhydrous vs. humid) to isolate environmental variables causing data discrepancies .

Q. What strategies are effective for analyzing reaction byproducts in multi-step syntheses?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Detect trace impurities (e.g., over-nitrated derivatives) with ppm-level accuracy. For example, identify [M+H]⁺ peaks for byproducts with m/z deviations < 2 ppm .

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column (e.g., Kanto Reagents’ phenyl-modified phases) to isolate byproducts. Optimize gradient elution (10–90% acetonitrile in 20 min) .

- Kinetic Profiling : Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., sulfonic acid formation) and adjust quenching times .

Data Contradiction Analysis

Q. How can conflicting crystallographic data on sulfonamide torsional angles be resolved?

- Methodology :

- Comparative Crystallography : Analyze structures in the Cambridge Structural Database (CSD) for similar compounds. For example, compare torsion angles (C-S-N-C) in 4-fluoro vs. 4-chloro derivatives to assess steric/electronic influences .

- Dynamic NMR Studies : Measure rotational barriers around the sulfonamide bond in solution to validate solid-state observations .

- Theoretical Flexibility Maps : Generate conformational landscapes using molecular dynamics (MD) simulations (AMBER force field) to identify low-energy conformers .

Experimental Design

Q. What advanced statistical approaches optimize multi-parameter reaction systems for this compound?

- Methodology :

- Response Surface Methodology (RSM) : Use central composite designs to model interactions between temperature (50–120°C), catalyst loading (0.1–1.0 eq), and pressure (1–5 atm). For sulfonation, a quadratic model may predict yield maxima .

- Machine Learning : Train a random forest model on historical reaction data (e.g., Reaxys entries) to recommend conditions for novel derivatives .

- Sensitivity Analysis : Rank parameters via Sobol indices to prioritize critical factors (e.g., solvent choice > reaction time) .

Tables

Table 1 : Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value (Example) | Source |

|---|---|---|

| Space Group | P2₁/c | |

| R Factor | 0.039 | |

| Mean C–C Bond Length (Å) | 1.39 ± 0.02 | |

| Torsion Angle (C-S-N-C) | 72.5° |

Table 2 : Computational vs. Experimental Reactivity Data

| Reaction | Calculated ΔG‡ (kcal/mol) | Experimental Yield (%) |

|---|---|---|

| Nitro Reduction (H₂/Pd-C) | 18.3 | 85 |

| Fluorine Displacement | 22.1 | 42 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.